4-nitro-1H-1,2,3-benzotriazole
CAS No.: 6299-39-4
Cat. No.: VC21312410
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6299-39-4 |
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Molecular Formula | C6H4N4O2 |
Molecular Weight | 164.12 g/mol |
IUPAC Name | 4-nitro-2H-benzotriazole |
Standard InChI | InChI=1S/C6H4N4O2/c11-10(12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9) |
Standard InChI Key | UTMDJGPRCLQPBT-UHFFFAOYSA-N |
SMILES | C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] |
Canonical SMILES | C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-Nitro-1H-1,2,3-benzotriazole is a nitro-substituted derivative of benzotriazole with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . The compound consists of a benzene ring fused with a 1,2,3-triazole moiety, with a nitro group (-NO2) substituted at the 4-position of the benzene portion. This configuration contributes to its unique chemical behavior and reactivity profile, particularly in comparison to unsubstituted benzotriazole.
The compound is known by several synonyms in chemical databases and literature, including:
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Nitro-1H-benzotriazole
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Benzotriazole, 4-nitro-
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4-nitro-2H-benzotriazole
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7-Nitro-1H-benzotriazole
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1H-Benzotriazole, 7-nitro-
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1H-Benzotriazole, 4-nitro-
The chemical structure features a planar ring system with three contiguous nitrogen atoms forming the triazole portion, which contributes to its aromaticity and stability. The nitro group at the 4-position significantly influences the electron distribution across the molecule, making it more electron-deficient and thus affecting its reactivity in various chemical processes.
Physical and Chemical Properties
The physical and chemical properties of 4-nitro-1H-1,2,3-benzotriazole are critical for understanding its behavior in different chemical environments and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-Nitro-1H-1,2,3-Benzotriazole
The presence of the nitro group significantly affects the electron density distribution within the molecule, making the benzene ring more electron-deficient compared to unsubstituted benzotriazole. This electronic arrangement influences its reactivity, particularly in nucleophilic substitution reactions. The compound exhibits an acidic character due to the electron-withdrawing effect of the nitro group, which enhances the acidity of the N-H proton in the triazole ring .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-nitro-1H-1,2,3-benzotriazole, with direct nitration of benzotriazole being the most common approach. The synthesis methods are discussed below:
Direct Nitration of Benzotriazole
The most straightforward and widely reported method for synthesizing 4-nitro-1H-1,2,3-benzotriazole involves the nitration of 1H-benzotriazole using a mixture of concentrated nitric acid and sulfuric acid at ambient temperature. This process typically yields approximately 50% of the desired product .
The reaction can be represented as:
1H-Benzotriazole + HNO3/H2SO4 → 4-Nitro-1H-1,2,3-benzotriazole
The nitration occurs predominantly at the 4-position due to the directing effect of the triazole ring, which influences the electrophilic aromatic substitution pattern. The reaction conditions must be carefully controlled to minimize the formation of multiple nitration products .
Alternative Synthetic Approaches
While direct nitration is the most common method, researchers have explored alternative synthetic routes to improve yield, selectivity, and reaction conditions. These include:
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Modified nitration procedures using different nitrating agents or reaction conditions to enhance regioselectivity.
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Cyclization reactions starting from appropriately substituted precursors, similar to the synthesis of the parent benzotriazole compound which utilizes o-phenylenediamine and sodium nitrite in acetic acid .
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Transformation of other nitro-substituted precursors that can be converted to the target compound through cyclization or other chemical modifications.
The choice of synthetic route depends on factors such as available starting materials, desired scale, equipment constraints, and the need to avoid specific impurities or side products.
Chemical Reactivity
The reactivity of 4-nitro-1H-1,2,3-benzotriazole is significantly influenced by the presence of both the triazole ring and the nitro group. These structural features contribute to its chemical behavior in various reaction types.
Nucleophilic Substitution Reactions
The nitro group at the 4-position activates the benzene ring toward nucleophilic substitution reactions, especially at positions ortho and para to the nitro group. This enhanced reactivity toward nucleophiles is due to the electron-withdrawing effect of the nitro group, which creates electron-deficient centers in the aromatic system.
Reduction Reactions
The nitro group in 4-nitro-1H-1,2,3-benzotriazole can be reduced to an amino group under appropriate conditions, typically using reducing agents such as hydrogen with a metal catalyst, sodium borohydride, or iron in acidic conditions. This reduction transforms the compound into 4-amino-1H-1,2,3-benzotriazole, which has different chemical properties and applications .
Metal Complexation
The nitrogen atoms in the triazole ring provide potential coordination sites for metal ions, allowing 4-nitro-1H-1,2,3-benzotriazole to act as a ligand in metal complexes. The nitro group can also participate in coordination through oxygen atoms, offering additional binding sites .
Applications
4-Nitro-1H-1,2,3-benzotriazole has several potential applications across different fields, although specific applications may vary depending on the particular properties of interest.
Corrosion Inhibition
Benzotriazole derivatives, including nitro-substituted variants, have been extensively studied as corrosion inhibitors for various metals, particularly copper and its alloys. The triazole moiety can form protective films on metal surfaces through coordination with metal ions, inhibiting corrosion processes. The presence of the nitro group may enhance the adsorption properties of the molecule on metal surfaces .
Energetic Materials
Nitro-substituted benzotriazoles, including 4-nitro-1H-1,2,3-benzotriazole, have been investigated for their potential applications in energetic materials. The combination of nitrogen-rich triazole rings with nitro groups contributes to the energetic properties of these compounds. Research has shown that some nitro-benzotriazole derivatives exhibit promising detonation parameters, making them candidates for high-energy materials applications .
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